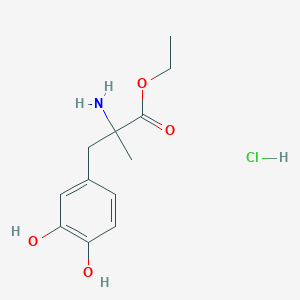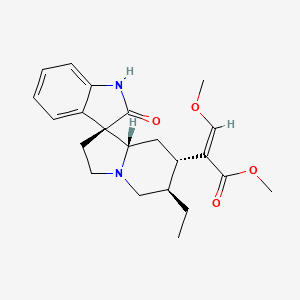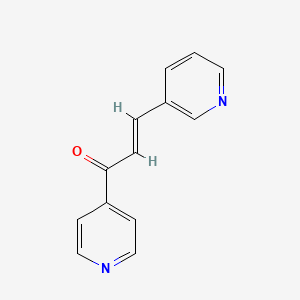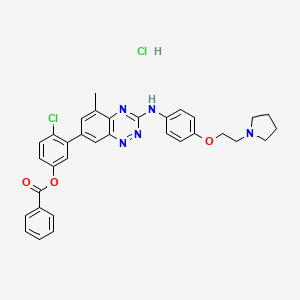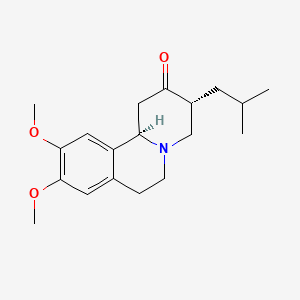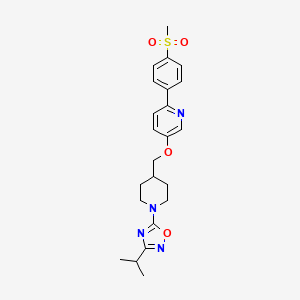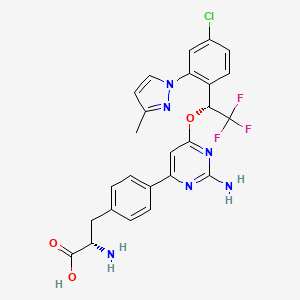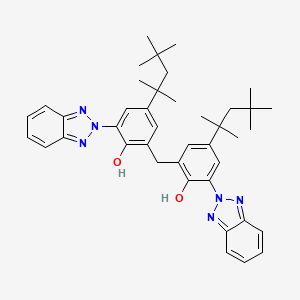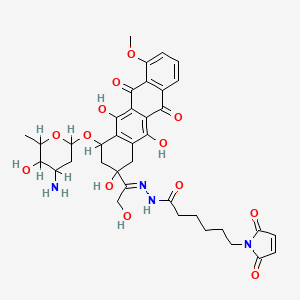
多柔比星(6-马来酰亚胺己酰)腙
概述
描述
作用机制
DOXO-EMCH 通过独特的机制发挥作用,该机制涉及在肿瘤部位选择性释放多柔比星。 DOXO-EMCH 中的酸敏感腙连接体使多柔比星能够在细胞摄取后在肿瘤组织的弱酸性环境中细胞外释放,或在酸性内体或溶酶体隔室中细胞内释放 . 释放的多柔比星然后插入 DNA,抑制拓扑异构酶 II 并阻止 DNA 复制和转录,最终导致细胞死亡 .
实验室实验的优点和局限性
Doxorubicin(6-maleimidocaproyl)hydrazone has several advantages for lab experiments, including its selective targeting of cancer cells, release of the active drug in the tumor microenvironment, and potential for improving the efficacy and reducing the toxicity of chemotherapy. However, its synthesis is complex and requires specialized equipment and expertise. It may also be more expensive than other anticancer drugs.
未来方向
There are several future directions for the development and application of Doxorubicin(6-maleimidocaproyl)hydrazone. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate its potential for combination therapy with other anticancer drugs or immunotherapy. Further preclinical and clinical studies are also needed to evaluate its safety and efficacy in humans.
科学研究应用
DOXO-EMCH 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
安全和危害
Toxicological studies in mice, rats, and dogs demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity, and immunotoxicity compared to doxorubicin . In addition, INNO-206 proved to be significantly less cardiotoxic than doxorubicin in a chronic rat model .
生化分析
Biochemical Properties
MC-Doxhzn is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Cellular Effects
MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity and immunotoxicity compared to doxorubicin .
Molecular Mechanism
The molecular mechanism of MC-Doxhzn involves the utilization of a unique linker that releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
Temporal Effects in Laboratory Settings
Toxicological studies in mice, rats, and dogs have demonstrated a 2- to 5-fold increase in the maximum tolerated dose of MC-Doxhzn, with moderate and reversible myelosuppression observed . MC-Doxhzn has also proven to be significantly less cardiotoxic than doxorubicin in a chronic rat model .
Dosage Effects in Animal Models
In animal models, MC-Doxhzn has shown more potent antitumor efficacy than free doxorubicin based on the optimum T/C (Treated versus Control group, %), whereas body weight changes between two treatment groups were comparable .
Metabolic Pathways
It is known that the prodrug binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .
Transport and Distribution
MC-Doxhzn is transported and distributed within cells and tissues through its rapid binding to circulating serum albumin . This binding allows for the selective release of doxorubicin at the tumor site .
Subcellular Localization
The subcellular localization of MC-Doxhzn is likely to be influenced by its binding to serum albumin and the subsequent cellular uptake of the albumin conjugates by tumor cells . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .
准备方法
合成路线及反应条件
DOXO-EMCH 的合成涉及在多柔比星的 C-13 酮位置用硫醇结合间隔子分子(特别是 6-马来酰亚胺己酸酰肼)进行衍生化 . 反应条件通常涉及使用无水溶剂和控制温度以确保腙键的稳定性。
工业生产方法
DOXO-EMCH 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物是在符合良好生产规范 (GMP) 条件下生产的,以满足临床使用的监管标准 .
化学反应分析
反应类型
DOXO-EMCH 会经历几种类型的化学反应,包括:
常用试剂和条件
酸性条件: 腙键的水解发生在略微酸性的环境中,例如肿瘤组织或溶酶体等细胞内隔室.
硫醇基团: 与白蛋白的结合反应涉及半胱氨酸-34 的硫醇基团.
主要产物
相似化合物的比较
类似化合物
多柔比星: DOXO-EMCH 的母体化合物,广泛用作抗癌剂,但与明显的全身毒性相关.
脂质体多柔比星: 一种旨在通过将多柔比星封装在脂质体中来降低其心肌毒性的制剂.
DOXO-EMCH 的独特性
DOXO-EMCH 的独特性在于其白蛋白结合特性和酸敏感腙连接体,这使得它能够在肿瘤部位选择性释放多柔比星。 这种靶向递送系统增强了多柔比星的抗肿瘤功效,同时最大限度地减少了其全身毒性 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone involves the reaction of Doxorubicin with 6-maleimidocaproyl hydrazide. The hydrazide group of 6-maleimidocaproyl hydrazide reacts with the carbonyl group of Doxorubicin to form a hydrazone bond. The maleimide group of 6-maleimidocaproyl hydrazide can be used for further conjugation reactions with other molecules.", "Starting Materials": ["Doxorubicin", "6-maleimidocaproyl hydrazide"], "Reaction": ["Step 1: Dissolve Doxorubicin in a suitable solvent such as dimethylformamide (DMF).", "Step 2: Add 6-maleimidocaproyl hydrazide to the Doxorubicin solution.", "Step 3: Heat the reaction mixture at a suitable temperature, typically around 50-60°C, for several hours.", "Step 4: Purify the product by column chromatography or other suitable methods to obtain Doxorubicin(6-maleimidocaproyl)hydrazone." ] } | |
| 151038-96-9 | |
分子式 |
C37H42N4O13 |
分子量 |
750.7 g/mol |
IUPAC 名称 |
N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
InChI 键 |
OBMJQRLIQQTJLR-FRTGXRTISA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
同义词 |
INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


